molecular formula C11H12ClFO2 B12635938 3-iso-Butoxy-4-fluorobenzoyl chloride

3-iso-Butoxy-4-fluorobenzoyl chloride

Cat. No.: B12635938
M. Wt: 230.66 g/mol
InChI Key: XJLJNSHNAVOENS-UHFFFAOYSA-N
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Description

3-iso-Butoxy-4-fluorobenzoyl chloride: is an organic compound with the molecular formula C11H12ClFO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the 4-position and an iso-butoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 3-iso-Butoxy-4-fluorobenzoyl chloride typically begins with 4-fluorobenzoyl chloride.

    Reaction with iso-Butanol: The 4-fluorobenzoyl chloride is reacted with iso-butanol in the presence of a base such as pyridine or triethylamine. This reaction is typically carried out under reflux conditions to facilitate the formation of the ester linkage.

    Chlorination: The resulting ester is then subjected to chlorination using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to introduce the acyl chloride functionality.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-iso-Butoxy-4-fluorobenzoyl chloride can undergo nucleophilic substitution reactions due to the presence of the acyl chloride group. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the iso-butoxy group can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Pyridine, triethylamine, and various nucleophiles.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution.

    Alcohols: Formed from reduction.

    Carboxylic Acids: Formed from oxidation.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Reagent in Friedel-Crafts Acylation: Utilized in the acylation of aromatic compounds to introduce the 4-fluorobenzoyl group.

Biology and Medicine:

    Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry:

    Polymer Chemistry: Used in the synthesis of specialty polymers and resins.

    Material Science: Employed in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-iso-Butoxy-4-fluorobenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The presence of the fluorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions.

Molecular Targets and Pathways:

    Nucleophilic Attack: The acyl chloride group is attacked by nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, introducing the 4-fluorobenzoyl group into aromatic systems.

Comparison with Similar Compounds

    4-Fluorobenzoyl Chloride: Lacks the iso-butoxy group, making it less versatile in certain synthetic applications.

    3-Butoxy-4-fluorobenzoyl Chloride: Similar structure but with a linear butoxy group instead of the branched iso-butoxy group.

Uniqueness:

    Reactivity: The presence of both the fluorine atom and the iso-butoxy group in 3-iso-Butoxy-4-fluorobenzoyl chloride enhances its reactivity and versatility in synthetic applications.

    Applications: The unique structure allows for its use in a wider range of chemical reactions and applications compared to its simpler analogs.

Properties

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

4-fluoro-3-(2-methylpropoxy)benzoyl chloride

InChI

InChI=1S/C11H12ClFO2/c1-7(2)6-15-10-5-8(11(12)14)3-4-9(10)13/h3-5,7H,6H2,1-2H3

InChI Key

XJLJNSHNAVOENS-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)C(=O)Cl)F

Origin of Product

United States

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